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molecular formula C15H12O2 B3040352 2-(4-Methoxyphenyl)benzofuran CAS No. 19234-04-9

2-(4-Methoxyphenyl)benzofuran

Cat. No. B3040352
M. Wt: 224.25 g/mol
InChI Key: UKHHJBHJLJNZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06265575B1

Procedure details

A solution of 46.0 g (0.39 mole) of benzofuran in 100 mL of Et2O was treated with 0.40 mol (1.6 M in hexanes) of n-BuLi at such a rate as to keep the reaction temperature below 25° C. The mixture was stirred for 15 min and was added to a 10° C. solution of 57.2 g (0.40 mole) of CuBr in 100 mL of Et2O at a rate so as to keep the reaction temperature below 10° C. The mixture was allowed to reach room temperature over 0.5 h and was treated with a solution of 93.6 g of iodoanisole in 300 mL of pyridine. The mixture was heated to 110° C. for 3 h, allowing the Et2O to boil off. The reaction mixture was concentrated in vacuo and the residue was dissolved in 3 L of EtOAc. The organic layer was washed several times with 2 N aqueous HCl and once with H2O, dried over MgSO4, and filtered. Concentration in vacuo afforded a residue which was recrystallized from MeOH to afford 44.5 g of the title compound as a solid.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
57.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
93.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Li]CCCC.I[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[O:22][CH3:23]>CCOCC.N1C=CC=CC=1>[CH3:23][O:22][C:17]1[CH:18]=[CH:19][C:20]([C:2]2[O:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[CH:3]=2)=[CH:21][CH:16]=1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
O1C=CC2=C1C=CC=C2
Name
Quantity
0.4 mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
CuBr
Quantity
57.2 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
93.6 g
Type
reactant
Smiles
IC1=C(C=CC=C1)OC
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature below 25° C
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 10° C
WAIT
Type
WAIT
Details
to reach room temperature over 0.5 h
Duration
0.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 3 L of EtOAc
WASH
Type
WASH
Details
The organic layer was washed several times with 2 N aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with H2O, dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
afforded a residue which
CUSTOM
Type
CUSTOM
Details
was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC2=C(C1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 44.5 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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